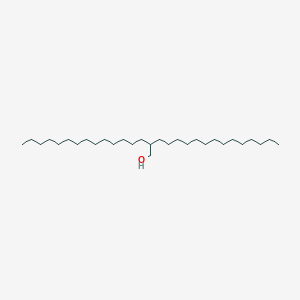
1-Hexadecanol, 2-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanol, 2-tetradecyl- is a long-chain fatty alcohol with the molecular formula C30H62O. It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents such as diethyl ether and ethanol. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecanol, 2-tetradecyl- can be synthesized through the hydrogenation of fatty acids or their esters. One common method involves the hydrogenation of palmitic acid (hexadecanoic acid) in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of 1-Hexadecanol, 2-tetradecyl- often involves the reduction of palmitic acid or its esters using hydrogen gas in the presence of a metal catalyst. This process is carried out in large-scale reactors to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecanol, 2-tetradecyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides and other substituted products.
Applications De Recherche Scientifique
1-Hexadecanol, 2-tetradecyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: Employed in the study of lipid membranes and their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and other personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 1-Hexadecanol, 2-tetradecyl- involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering their fluidity and stability. This property makes it useful in the formulation of emulsions and other colloidal systems. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins and other biomolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Cetyl Alcohol (Hexadecan-1-ol): Similar in structure but with a shorter carbon chain.
Stearyl Alcohol (Octadecan-1-ol): Similar in structure but with a longer carbon chain.
Myristyl Alcohol (Tetradecan-1-ol): Similar in structure but with a shorter carbon chain.
Uniqueness: 1-Hexadecanol, 2-tetradecyl- is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to form stable emulsions and interact with lipid membranes makes it particularly valuable in various industrial and scientific applications.
Propriétés
Numéro CAS |
158847-14-4 |
|---|---|
Formule moléculaire |
C30H62O |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
2-tetradecylhexadecan-1-ol |
InChI |
InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30(29-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3 |
Clé InChI |
AMFFPHQWQAZJHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


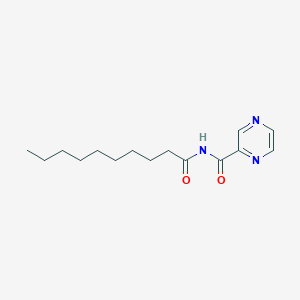
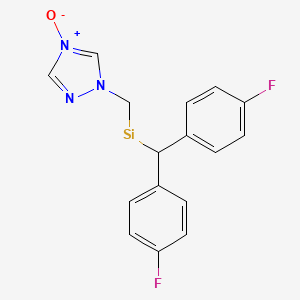
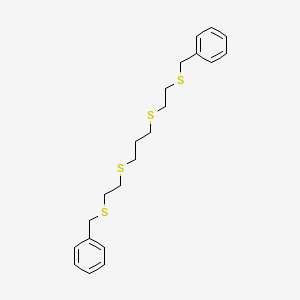
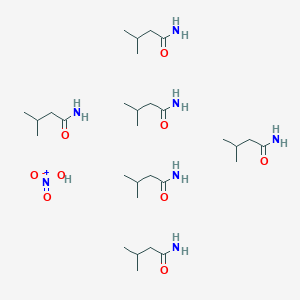
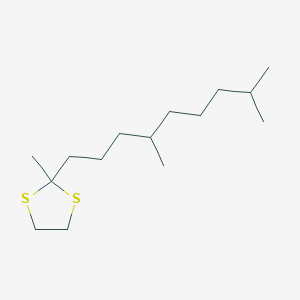
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
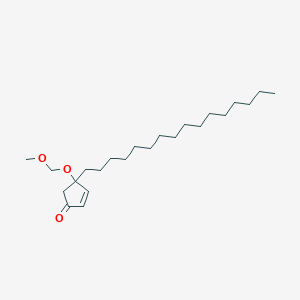
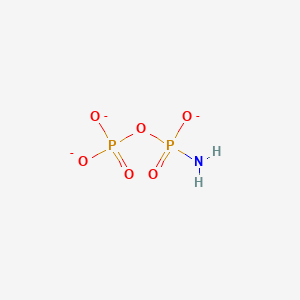
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)

![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
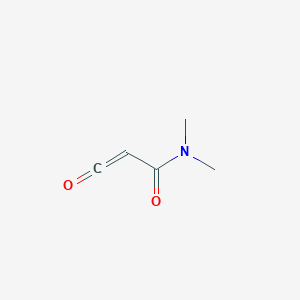
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)

